molecular formula C13H11ClN2O2 B1451911 3-chloro-6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazine CAS No. 1154334-87-8

3-chloro-6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazine

Cat. No.: B1451911
CAS No.: 1154334-87-8
M. Wt: 262.69 g/mol
InChI Key: PCZHNBRWOOSOCI-UHFFFAOYSA-N
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Description

3-chloro-6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazine is a chemical compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms. The compound’s unique structure, which includes a benzodioxepin moiety, makes it an intriguing subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazine typically involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin with a chlorinated pyridazine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-chloro-6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazine has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-chloro-6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazine is unique due to its benzodioxepin moiety, which imparts distinct chemical and biological properties.

Biological Activity

3-Chloro-6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazine is a compound belonging to the pyridazine class, characterized by a six-membered ring containing two adjacent nitrogen atoms. Its unique structure, which includes a benzodioxepin moiety, positions it as a significant subject for biological research, particularly regarding its potential therapeutic applications.

PropertyValue
IUPAC Name This compound
CAS Number 1154334-87-8
Molecular Weight 262.69 g/mol
Chemical Formula C13H11ClN2O2

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study focused on various pyridazine derivatives highlighted its potential in inhibiting cancer cell proliferation. The compound was evaluated against several human cancer cell lines, including T-47D and MDA-MB-231 (breast cancer) and SKOV-3 (ovarian cancer) using the sulforhodamine B (SRB) assay.

Key Findings

  • Cytotoxicity : The compound showed potent cytotoxic effects with IC50 values of approximately:
    • MDA-MB-231 : 2.18 ± 0.07 µM
    • T-47D : 2.44 ± 0.08 µM
    • SKOV-3 : Weak to non-significant activity.
  • Mechanism of Action : The anticancer effects were linked to alterations in cell cycle progression and induction of apoptosis in breast cancer cell lines. Flow cytometric analyses confirmed these findings, indicating that the compound induces late apoptosis and G0/G1 phase arrest in A549 cells .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. While specific data on its efficacy against various pathogens is limited, pyridazine derivatives have historically shown promise in this area.

Other Biological Activities

In addition to its anticancer and antimicrobial properties, pyridazines have been associated with various biological activities including:

  • Anti-inflammatory
  • Neuroprotective
  • Antidiabetic

These activities suggest a broad potential for therapeutic applications beyond oncology.

Case Studies

Several studies have explored the biological activity of pyridazine derivatives:

  • Study on CDK2 Inhibition : A series of pyridazine derivatives were assessed for their ability to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. Compounds demonstrated IC50 values ranging from 20.1 nM to over 150 nM against CDK2, highlighting their potential as anticancer agents targeting this pathway .
  • In Vivo Studies : Further research is required to evaluate the in vivo efficacy of this compound and its derivatives in animal models to confirm their therapeutic potential observed in vitro.

Properties

IUPAC Name

3-chloro-6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-13-5-3-10(15-16-13)9-2-4-11-12(8-9)18-7-1-6-17-11/h2-5,8H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZHNBRWOOSOCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=NN=C(C=C3)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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